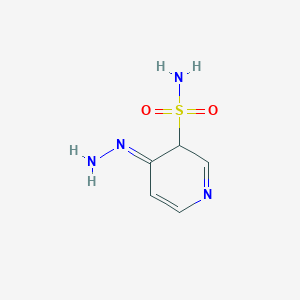

3-Pyridinesulfonamide,4-hydrazino-(9CI)

Description

Overview of Pyridinesulfonamide Scaffolds in Organic Synthesis

The pyridinesulfonamide scaffold, which integrates a pyridine (B92270) ring with a sulfonamide group, is a prominent feature in medicinal chemistry. nih.govrsc.org Pyridine itself, an aromatic heterocycle, is a fundamental building block found in numerous natural products, including alkaloids and vitamins, and is a component of over 7,000 existing drug molecules. nih.gov The sulfonamide group (-SO₂NHR') is a key pharmacophore, renowned for its role in the development of antibacterial drugs, diuretics, and anticonvulsants. researchgate.netjsirjournal.com

The combination of these two moieties in a pyridinesulfonamide structure creates a versatile scaffold with a wide range of applications. researchgate.net Researchers have explored pyridinesulfonamide derivatives for various therapeutic purposes, including their use as carbonic anhydrase inhibitors, which are relevant for treating glaucoma and certain types of cancer. mdpi.com The synthesis of these scaffolds often involves the reaction of a pyridine sulfonyl chloride with an appropriate amine, allowing for diverse substitutions and the generation of large libraries of compounds for drug screening. mdpi.comnih.gov The adjacent positioning of the sulfonamide group on the pyridine ring can influence the electronic properties and three-dimensional shape of the molecule, which is critical for its interaction with biological targets. mdpi.com

Significance of Hydrazino Groups in Synthetic and Medicinal Chemistry

The hydrazino group (-NHNH₂), and its derivatives like hydrazides (-CONHNH₂), are highly valued in both synthetic and medicinal chemistry due to their unique chemical reactivity. alliance.edu.inmdpi.com As a highly reactive nucleophile, the hydrazino group readily participates in reactions with electrophiles such as aldehydes, ketones, and esters to form stable hydrazones and hydrazides. alliance.edu.inwikipedia.org This reactivity makes it an invaluable tool for linking molecular fragments and constructing complex heterocyclic systems like pyrazoles and triazoles, which are themselves important pharmacophores. mdpi.comwikipedia.org

Hydrazine-containing compounds have a long history in medicine, with many exhibiting a broad spectrum of biological activities. alliance.edu.innih.gov These activities include antitubercular, antimicrobial, anticancer, and antidepressant properties. alliance.edu.inresearchgate.net The presence of the N-N bond in the hydrazino moiety can influence the molecule's conformational flexibility and its ability to form hydrogen bonds, which are crucial for binding to biological targets like enzymes and receptors. researchgate.net

Contextualization of 3-Pyridinesulfonamide, 4-hydrazino-(9CI) as a Key Intermediate

3-Pyridinesulfonamide, 4-hydrazino-(9CI) emerges as a key intermediate by combining the pyridinesulfonamide backbone with a reactive hydrazino group. Its structure is primed for further chemical elaboration. The hydrazino group at the 4-position of the pyridine ring is particularly susceptible to reactions that can introduce a wide variety of substituents, thereby creating a library of new chemical entities.

The synthesis of related 4-hydrazino-pyridine-3-sulfonamides has been reported, highlighting the accessibility of this class of compounds for further research. nih.gov The primary utility of 3-Pyridinesulfonamide, 4-hydrazino-(9CI) lies in its potential as a starting material for the synthesis of more complex molecules. For instance, the hydrazino group can be condensed with a range of carbonyl compounds to form hydrazones, which can then be cyclized to generate novel heterocyclic systems. This strategic placement of a reactive handle on a biologically relevant scaffold makes it a valuable tool for drug discovery programs.

Scope and Objectives of Academic Research on 3-Pyridinesulfonamide, 4-hydrazino-(9CI)

Academic research centered on 3-Pyridinesulfonamide, 4-hydrazino-(9CI) and its analogues is primarily driven by the goal of discovering new therapeutic agents. The synthesis and pharmacological evaluation of 4-hydrazino-pyridine-3-sulfonamides have been explored, with studies investigating their potential as diuretic and cardiovascular agents. nih.gov

The main objectives of such research include:

Synthesis and Characterization: Developing efficient synthetic routes to produce 3-Pyridinesulfonamide, 4-hydrazino-(9CI) and its derivatives in high purity and yield.

Chemical Derivatization: Utilizing the reactive hydrazino group to create a diverse library of new compounds with varied structural features.

Pharmacological Screening: Evaluating the synthesized compounds for a range of biological activities, guided by the known therapeutic potential of the pyridinesulfonamide and hydrazino moieties.

Structure-Activity Relationship (SAR) Studies: Investigating how changes in the molecular structure of the derivatives affect their biological activity, in order to design more potent and selective compounds.

The research on this compound and its close relatives underscores a rational approach to drug design, where known pharmacophores are combined to create novel molecular frameworks with enhanced therapeutic potential.

Structure

3D Structure

Properties

Molecular Formula |

C5H8N4O2S |

|---|---|

Molecular Weight |

188.21 g/mol |

IUPAC Name |

(4E)-4-hydrazinylidene-3H-pyridine-3-sulfonamide |

InChI |

InChI=1S/C5H8N4O2S/c6-9-4-1-2-8-3-5(4)12(7,10)11/h1-3,5H,6H2,(H2,7,10,11)/b9-4+ |

InChI Key |

XNXDZYQCLZVRKK-RUDMXATFSA-N |

Isomeric SMILES |

C\1=CN=CC(/C1=N/N)S(=O)(=O)N |

Canonical SMILES |

C1=CN=CC(C1=NN)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Pyridinesulfonamide,4 Hydrazino 9ci

Primary Synthesis Routes

The most common and well-documented method for synthesizing 4-hydrazino-3-pyridinesulfonamide involves the use of a 4-chloro-3-pyridinesulfonamide precursor. This approach leverages the reactivity of the chloro-substituent towards nucleophilic displacement by hydrazine (B178648).

Synthesis from 4-Chloro-3-pyridinesulfonamide Precursors

The precursor, 4-chloro-3-pyridinesulfonamide, is a stable, off-white or slightly yellow crystalline powder. innospk.com It is commercially available and serves as a key building block for various heterocyclic compounds. innospk.comsigmaaldrich.comnih.govbldpharm.com Its chemical and physical properties are well-characterized, ensuring its suitability for precise chemical transformations. innospk.com

The fundamental reaction pathway involves the nucleophilic aromatic substitution of the chlorine atom at the C-4 position of the pyridine (B92270) ring with a hydrazino group. This is typically accomplished by reacting 4-chloro-3-pyridinesulfonamide with hydrazine hydrate (B1144303). nih.govgoogle.comgoogle.com The lone pair of electrons on the nitrogen atom of hydrazine acts as the nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine.

The reaction is generally carried out in a suitable solvent, such as an alcohol (e.g., ethanol), to facilitate the dissolution of the reactants. google.com To drive the reaction to completion, an excess of hydrazine hydrate is often employed. google.com The reaction conditions are typically mild, often involving heating the mixture to reflux. researchgate.net Inert gas protection may be utilized to ensure reaction safety and prevent unwanted side reactions. google.com

Table 1: Typical Reaction Conditions for the Synthesis of 4-Hydrazino-3-pyridinesulfonamide

| Parameter | Condition | Source |

| Precursor | 4-Chloro-3-pyridinesulfonamide | innospk.com |

| Reagent | Hydrazine Hydrate | google.comgoogle.com |

| Solvent | Alcohols (e.g., Ethanol) | google.com |

| Molar Ratio (Precursor:Hydrazine Hydrate) | 1:1.5 to 1:1.8 (or higher excess) | google.com |

| Temperature | Reflux | researchgate.net |

| Atmosphere | Inert Gas (e.g., Nitrogen) | google.com |

The selectivity of this reaction is generally high, with the substitution occurring preferentially at the C-4 position due to the activating effect of the adjacent sulfonamide group and the inherent reactivity of the 4-position in pyridine rings towards nucleophilic attack. The use of specific catalysts, such as a Pd/C or Pt/C mixed catalyst in related preparations of hydrazinopyridine derivatives, has been shown to significantly improve reaction rates and yields. google.com

Post-reaction work-up typically involves cooling the reaction mixture, followed by filtration and purification of the resulting product. mdpi.com Recrystallization from a suitable solvent, such as hot ethanol, is a common method for obtaining the pure 4-hydrazino-3-pyridinesulfonamide. mdpi.com

Exploration of Alternative Synthetic Strategies

While the substitution reaction on a pre-functionalized pyridine ring is the predominant method, other synthetic strategies could theoretically be employed.

Pyridinesulfonylation Reactions

This approach would involve the introduction of the sulfonamide group onto a pre-existing 4-hydrazinopyridine (B1297392) ring. However, this route is less common for this specific compound, as the synthesis of the 4-hydrazinopyridine starting material can be challenging. The direct sulfonylation of pyridines can also lead to issues with regioselectivity.

Direct Introduction of Hydrazine Functionality onto Pyridine Rings

The direct C-H functionalization of a pyridine-3-sulfonamide (B1584339) to introduce a hydrazine group at the C-4 position is a more modern but challenging approach. Such methods often require specific catalysts and reaction conditions to achieve the desired regioselectivity and yield. While direct N-heterocyclization of hydrazines has been developed for the synthesis of other heterocyclic systems, its application to the direct synthesis of 4-hydrazino-3-pyridinesulfonamide is not well-documented. nih.gov

Mechanistic Elucidation of Synthetic Transformations

The formation of the hydrazino group at the C4 position of the pyridine ring is a classic example of a nucleophilic aromatic substitution reaction. This process is facilitated by the electron-withdrawing nature of the sulfonamide group and the pyridine nitrogen, which activate the ring towards nucleophilic attack.

Detailed Reaction Mechanisms for Hydrazino Formation

The reaction proceeds through a well-established addition-elimination mechanism. The key steps are as follows:

Nucleophilic Attack: The reaction is initiated by the attack of the nucleophilic hydrazine molecule on the electron-deficient C4 carbon of the 4-chloro-3-pyridinesulfonamide. This attack is directed to the carbon atom bearing the leaving group (chloride). The electron-withdrawing sulfonamide group at the C3 position and the nitrogen atom within the pyridine ring delocalize the electron density of the aromatic system, making the C4 position susceptible to nucleophilic assault.

Formation of the Meisenheimer Complex: The initial nucleophilic attack results in the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgnih.govlibretexts.org This intermediate is a resonance-stabilized species where the negative charge is delocalized over the pyridine ring and the nitro group (if present). The aromaticity of the pyridine ring is temporarily disrupted in this stage as the C4 carbon transitions from sp² to sp³ hybridization. libretexts.org The stability of this complex is a critical factor in the reaction's progress.

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored in the final step through the elimination of the chloride ion (leaving group). This rearomatization is the driving force for the expulsion of the leaving group and results in the formation of the final product, 3-Pyridinesulfonamide, 4-hydrazino-(9CI).

Identification of Key Intermediates and Transition States

The paramount intermediate in this synthetic transformation is the Meisenheimer complex . wikipedia.orgnih.govlibretexts.orgresearchgate.net This anionic sigma complex is a true intermediate and its formation is often the rate-determining step of the reaction. libretexts.org While the direct spectroscopic observation of the Meisenheimer complex for this specific reaction is not extensively documented in readily available literature, its existence is inferred from numerous studies on analogous nucleophilic aromatic substitution reactions on activated aromatic and heteroaromatic rings. nih.gov

The transition state leading to the Meisenheimer complex involves the partial formation of the C-N bond between the pyridine ring and hydrazine and the partial breaking of the C-Cl bond. Computational studies on similar systems suggest that this transition state is highly polar. A second transition state is associated with the expulsion of the leaving group to restore the aromatic system.

Optimization of Synthetic Parameters

The yield and purity of 3-Pyridinesulfonamide, 4-hydrazino-(9CI) are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and the presence of catalysts is crucial for an efficient synthesis.

Influence of Solvents, Temperature, and Catalysts on Yield and Purity

The choice of solvent plays a significant role in the reaction. Polar aprotic solvents are generally preferred as they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction.

Temperature is another critical parameter. Higher temperatures generally increase the reaction rate, but can also lead to the formation of side products and impurities. Therefore, an optimal temperature must be determined to ensure a high yield of the desired product with good purity.

While the reaction can proceed without a catalyst, the use of a base can be beneficial. The base can deprotonate the hydrazine, increasing its nucleophilicity, and can also neutralize the HCl formed during the reaction, driving the equilibrium towards the product side.

Illustrative Data on the Synthesis of a 4-Hydrazinopyridine Derivative:

| Entry | Solvent | Temperature (°C) | Hydrazine Hydrate (Equivalents) | Reaction Time (h) | Yield (%) |

| 1 | Ethanol | 80 | 3 | 12 | 75 |

| 2 | DMF | 100 | 2.5 | 8 | 85 |

| 3 | NMP | 120 | 2 | 6 | 92 |

| 4 | Water | 100 | 5 | 24 | 68 |

This table is illustrative and based on general principles and data from analogous syntheses of 4-hydrazinopyridine derivatives. The optimal conditions for the synthesis of 3-Pyridinesulfonamide, 4-hydrazino-(9CI) may vary.

Strategies for Process Intensification and Scalability

Scaling up the synthesis of 3-Pyridinesulfonamide, 4-hydrazino-(9CI) from the laboratory to an industrial scale presents several challenges, primarily related to reaction control, work-up procedures, and safety, especially when using hydrazine. Process intensification offers strategies to address these challenges. mdpi.comyoutube.com

Key strategies for process intensification include:

Continuous Flow Synthesis: Transitioning from batch to continuous flow processing can offer significant advantages. youtube.com Flow reactors provide superior heat and mass transfer, enabling better control over reaction temperature and mixing. This is particularly important for exothermic reactions involving hydrazine. The smaller reactor volumes in flow systems also enhance safety.

Optimized Work-up and Purification: Developing efficient work-up and purification protocols is crucial for large-scale production. This may involve reactive extraction or crystallization-based methods to isolate the product with high purity and minimize solvent waste.

Solvent and Reagent Minimization: The use of an excess of hydrazine hydrate is common in laboratory-scale syntheses to drive the reaction to completion. However, on a larger scale, this leads to significant waste and safety concerns. Process optimization studies should aim to reduce the stoichiometry of hydrazine. The use of more concentrated reaction media or alternative, greener solvents can also contribute to a more sustainable process.

In-line Monitoring and Control: Implementing real-time analytical techniques (e.g., FT-IR, HPLC) can allow for continuous monitoring of the reaction progress. This enables precise control over reaction parameters and ensures consistent product quality, which is a key aspect of modern chemical manufacturing. youtube.comyoutube.com

By employing these process intensification strategies, the synthesis of 3-Pyridinesulfonamide, 4-hydrazino-(9CI) can be made more efficient, safer, and more environmentally friendly for large-scale production.

Chemical Reactivity and Derivatization Strategies of 3 Pyridinesulfonamide,4 Hydrazino 9ci

Reactions Involving the 4-Hydrazino Group

The lone pair of electrons on the terminal nitrogen atom of the hydrazino group imparts significant nucleophilicity, making it highly reactive towards electrophilic species. This reactivity is the cornerstone of its derivatization, leading to the formation of various classes of compounds with potential applications in medicinal chemistry.

One of the most fundamental and widely exploited reactions of 3-Pyridinesulfonamide, 4-hydrazino- is its condensation with carbonyl compounds, such as aldehydes and ketones. This reaction readily forms hydrazones, which are compounds characterized by a C=N-N linkage.

The reaction of 3-Pyridinesulfonamide, 4-hydrazino- with a variety of aromatic and heteroaromatic aldehydes leads to the formation of the corresponding Schiff bases, a subclass of imines. These reactions are typically carried out under mild conditions, often with acid catalysis, to afford the target hydrazones in good yields. The resulting products have been investigated for their potential biological activities. For instance, a series of these derivatives have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. Another study focused on the synthesis and antimicrobial evaluation of Schiff bases derived from this scaffold.

The structure-activity relationship (SAR) studies of these hydrazones have revealed that the nature of the substituent on the aromatic ring of the aldehyde plays a crucial role in their biological potency. Specifically, the presence of electron-withdrawing groups, such as chloro, nitro, or fluoro moieties, at the para position of the phenyl ring has been shown to be favorable for anticancer and antimicrobial activities.

Table 1: Examples of Synthesized Hydrazones from 3-Pyridinesulfonamide, 4-hydrazino-(9CI) and their Potential Biological Activities

| Aldehyde Reactant | Resulting Hydrazone | Investigated Biological Activity | Reference |

| 4-Fluorobenzaldehyde | N-methyl-4-(2-(4-fluorobenzylidene)hydrazino)-3-pyridinesulfonamide | 15-Lipoxygenase Inhibition | |

| 4-Chlorobenzaldehyde | 4-(2-(4-Chlorobenzylidene)hydrazino)-3-pyridinesulfonamide | Anticancer, 15-Lipoxygenase Inhibition | |

| 4-Nitrobenzaldehyde | 4-(2-(4-Nitrobenzylidene)hydrazino)-3-pyridinesulfonamide | Antimicrobial | |

| Various Aromatic Aldehydes | Corresponding Hydrazones | Anticonvulsant |

This table is for illustrative purposes and does not represent an exhaustive list.

Beyond simple condensation, the 4-hydrazino group of 3-Pyridinesulfonamide, 4-hydrazino- is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic rings. These cyclization reactions significantly expand the chemical space accessible from this starting material.

While direct involvement of the 4-hydrazino group in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is not the primary route, it can be chemically transformed into an azide (B81097), a necessary functional group for this "click chemistry" reaction. The resulting azide can then react with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. This synthetic strategy offers a highly efficient and regioselective method for creating complex molecules. The 1,2,3-triazole moiety is a well-known pharmacophore, and its incorporation into the 3-pyridinesulfonamide framework can lead to compounds with a range of biological activities.

The reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents is a classic and versatile method for the synthesis of pyrazoles. By reacting 3-Pyridinesulfonamide, 4-hydrazino- with various 1,3-dicarbonyl compounds, a range of substituted pyrazole (B372694) derivatives can be obtained. The nature of the substituents on the pyrazole ring can be readily varied by choosing the appropriate dicarbonyl starting material, allowing for the fine-tuning of the physicochemical and biological properties of the final products.

Similarly, the reaction with β-keto esters can lead to the formation of pyrazolone (B3327878) derivatives. These reactions typically proceed through an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable heterocyclic ring.

Acylation and Alkylation Reactions of the Hydrazino Moiety

N-Acylation for Amide Formation

The hydrazino moiety readily undergoes N-acylation upon reaction with acylating agents such as acid chlorides and acid anhydrides to form the corresponding N-acylhydrazide derivatives. This reaction is a fundamental transformation in organic synthesis. The high reactivity of acid chlorides, due to the electron-withdrawing nature of both the oxygen and chlorine atoms making the carbonyl carbon highly electrophilic, often allows these reactions to proceed under mild conditions without the need for a catalyst or heat. youtube.comyoutube.com

For instance, the reaction of a hydrazino-functionalized pyridine (B92270) with an acid chloride would proceed via a nucleophilic addition-elimination mechanism. The nitrogen atom of the hydrazino group attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and a proton is lost from the nitrogen to yield the stable N-acylhydrazide product and hydrochloric acid. youtube.com While specific examples for 3-Pyridinesulfonamide, 4-hydrazino-(9CI) are not extensively documented in readily available literature, the general reactivity of hydrazides suggests that such transformations are feasible. For example, hydrazides have been reacted with isocyanates and isothiocyanates to form the corresponding semicarbazides and thiosemicarbazides, respectively. mdpi.com

Table 1: Examples of N-Acylation Reactions of Hydrazino Compounds

| Hydrazino Compound | Acylating Agent | Product | Reference |

| 4-(4-(hydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamide | Phenyl isocyanate | N-Phenyl-2-(1-(4-sulfamoylbenzoyl)piperidine-4-carbonyl)hydrazinecarboxamide | mdpi.com |

| 4-(4-(hydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamide | Phenyl isothiocyanate | N-Phenyl-2-(1-(4-sulfamoylbenzoyl)piperidine-4-carbonyl)hydrazine-1-carbothioamide | mdpi.com |

| 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)propanamide | 4-Chlorobenzaldehyde | 3-[2-(4-Chlorobenzylidene)hydrazino]-3-oxo-N-(4-sulfamoylphenyl)propanamide | researchgate.net |

This table presents examples of acylation-like reactions with hydrazide derivatives, illustrating the general reactivity of the hydrazino functional group.

N-Alkylation for Substituted Hydrazine (B178648) Derivatives

The nitrogen atoms of the hydrazino group can also be alkylated using alkylating agents like alkyl halides. masterorganicchemistry.com This reaction introduces alkyl substituents onto the hydrazine moiety, leading to the formation of substituted hydrazine derivatives. The reaction typically proceeds via a nucleophilic substitution mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. masterorganicchemistry.comresearchgate.net The degree of alkylation (mono- or di-alkylation) can often be controlled by the reaction conditions and the stoichiometry of the reactants.

While specific literature on the N-alkylation of 3-Pyridinesulfonamide, 4-hydrazino-(9CI) is scarce, studies on related pyridine derivatives provide insights into this transformation. For example, N-alkylation of hydroxypyridines has been achieved using organohalides. researchgate.net The development of N-alkylation methods for sulfonamides using alcohols has also been reported, although a sulfonamide containing a pyridine ring showed no conversion, possibly due to coordination with the catalyst. acs.org

Reactions Involving the 3-Sulfonamide Group

The sulfonamide group (-SO2NH2) is another key functional group in the molecule, offering opportunities for further derivatization.

N-Substitution Reactions on the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group can undergo substitution reactions. For instance, N-alkylation of sulfonamides can be achieved using various methods, including reactions with alcohols catalyzed by transition metals like manganese. acs.org A diverse range of aryl and alkyl sulfonamides can undergo mono-N-alkylation in excellent yields. acs.org The synthesis of N-substituted pyridine-based sulfonamides has been accomplished by reacting aminopyridines with sulfonyl chlorides. eurjchem.comresearchgate.net

Formation of Sulfonylureas and Sulfonylcarbamates

A significant reaction of primary sulfonamides is their conversion to sulfonylureas. This is typically achieved by reacting the sulfonamide with an isocyanate in the presence of a base. mdpi.comresearchgate.net A series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides have been synthesized by the reaction of 4-substituted pyridine-3-sulfonamides with appropriate aryl isocyanates in the presence of potassium carbonate. mdpi.comnih.gov This reaction proceeds by the initial formation of a potassium salt of the sulfonamide, which then attacks the electrophilic carbon of the isocyanate. Acidification of the resulting intermediate yields the final sulfonylurea product. mdpi.com

The synthesis of sulfonylureas can also be achieved through carbamate (B1207046) intermediates. A novel approach involves the reaction of amines with diphenyl carbonate to yield carbamates, which then react with sulfonamides to produce sulfonylureas. researchgate.net This method avoids the use of hazardous reagents like phosgene (B1210022) and isocyanates. researchgate.net

While the synthesis of sulfonylcarbamates from 3-Pyridinesulfonamide, 4-hydrazino-(9CI) is not explicitly detailed, the general reactivity of sulfonamides suggests this is a plausible transformation. Sulfonylcarbamoylides, which are precursors to sulfonylureas, have been synthesized by reacting sulfonamides with diphenyl carbonate in the presence of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These intermediates can then react with amines to form sulfonylureas. nih.gov

Table 2: Synthesis of Sulfonylurea Derivatives from Pyridine-3-sulfonamides

| Pyridine-3-sulfonamide (B1584339) Derivative | Isocyanate | Product | Yield | Reference |

| 4-Substituted pyridine-3-sulfonamides | Aryl isocyanates | 4-Substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides | 47-80% | mdpi.comnih.gov |

| 4-(2-Aminoethyl)benzenesulfonamide | Phenyl (trans-4-methylcyclohexyl)carbamate | Glimepiride (a sulfonylurea) | - | researchgate.net |

This table provides examples of the synthesis of sulfonylureas from related pyridine sulfonamide structures.

Pyridyl Ring Functionalization

The pyridine ring in 3-Pyridinesulfonamide, 4-hydrazino-(9CI) is electron-deficient due to the presence of the nitrogen heteroatom and the electron-withdrawing sulfonamide group. This electronic nature influences its reactivity towards functionalization. Direct C-H functionalization of pyridines is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalized starting materials. rsc.org

The regioselectivity of C-H functionalization on the pyridine ring is governed by a combination of electronic and steric effects. acs.org For electron-deficient pyridines, direct C-H arylation often occurs at the 3- or 4-positions. acs.org The presence of an electron-withdrawing group at the 3-position, such as the sulfonamide group in the target molecule, would be expected to direct arylation to the C-4 position. However, the presence of the hydrazino group at the C-4 position complicates this prediction. The hydrazino group can act as a directing group itself. The interplay between the directing effects of the sulfonamide and hydrazino groups would determine the ultimate site of functionalization.

Strategies for the functionalization of pyridines include the use of transition-metal catalysis and the activation of the pyridine ring by forming pyridinium (B92312) salts. beilstein-journals.orgresearchgate.net For instance, the C4-position of pyridines can be selectively functionalized by conversion into heterocyclic phosphonium (B103445) salts, which can then be transformed into various other functional groups. acs.org Additionally, regioselective difunctionalization of pyridines via 3,4-pyridyne intermediates has been reported, allowing for the introduction of two different functional groups at adjacent positions. nih.govrsc.org

Late-stage C-H alkylation of heterocycles can be achieved via the oxidative homolysis of 1,4-dihydropyridines, which serve as a source of Csp3-centered radicals. nih.gov This method offers a mild and efficient way to introduce alkyl groups into complex molecules. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Core

The pyridine ring in 3-Pyridinesulfonamide, 4-hydrazino-(9CI) is an electron-deficient aromatic system, a characteristic that is further intensified by the electron-withdrawing nature of the sulfonamide group at the 3-position. This electronic profile makes the pyridine core particularly susceptible to nucleophilic attack, while generally being deactivated towards electrophilic substitution.

Nucleophilic Aromatic Substitution:

The presence of the strongly electron-withdrawing sulfonamide group at the 3-position significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. The 4-position, being para to the nitrogen atom and ortho to the sulfonamide group, is a highly activated site for nucleophilic displacement.

A notable example of this reactivity is the displacement of a leaving group at the 4-position by hydrazine. In the synthesis of related pyridine-3-sulfonamide derivatives, it has been observed that a substituent at the 4-position can be replaced by hydrazine. For instance, in a reaction aimed at synthesizing N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives, an undesirable side-product, N-(5-amino-1H-1,2,4-triazol-3-yl)-4-hydrazinopyridine-3-sulfonamide, was formed. This occurred through the displacement of a pyrazole ring at the 4-position by hydrazine. mdpi.com The proposed mechanism for this substitution involves the intramolecular protonation of the pyridine nitrogen atom, which further enhances the electrophilicity of the pyridine ring and facilitates the attack of the hydrazine nucleophile at the 4-position. mdpi.com

This inherent susceptibility to nucleophilic attack at the 4-position is a key feature of the chemical reactivity of this class of compounds.

Electrophilic Aromatic Substitution:

In contrast to its high reactivity towards nucleophiles, the pyridine ring of 3-Pyridinesulfonamide, 4-hydrazino-(9CI) is strongly deactivated towards electrophilic aromatic substitution (EAS). The pyridine nitrogen atom and the sulfonamide group both withdraw electron density from the ring, making it less attractive to electrophiles. Furthermore, under the strongly acidic conditions often required for EAS reactions, the pyridine nitrogen would be protonated, further deactivating the ring.

The table below summarizes the expected reactivity of the pyridine core of 3-Pyridinesulfonamide, 4-hydrazino-(9CI) towards substitution reactions.

| Reaction Type | Reactivity | Key Influencing Factors | Plausible Reactions |

| Nucleophilic Aromatic Substitution (SNAr) | High | - Electron-deficient pyridine ring- Strong electron-withdrawing sulfonamide group at C3- Activation of C4 position | Displacement of a suitable leaving group at C4 by various nucleophiles. |

| Electrophilic Aromatic Substitution (EAS) | Low | - Electron-withdrawing pyridine nitrogen- Electron-withdrawing sulfonamide group at C3- Ring deactivation under acidic conditions | Limited to reactions with very strong electrophiles under specific conditions. |

Regioselectivity and Electronic Effects of Substituents

Electronic Effects of Substituents:

Sulfonamide Group (-SO2NH2): The sulfonamide group is a powerful electron-withdrawing group. It deactivates the pyridine ring towards electrophilic attack through a strong negative inductive effect (-I) and a moderate negative mesomeric effect (-M). Conversely, it activates the ring towards nucleophilic attack, particularly at the ortho and para positions relative to itself. In this molecule, it is located at the 3-position.

Hydrazino Group (-NHNH2): The hydrazino group is an electron-donating group. It possesses a positive mesomeric effect (+M) due to the lone pair of electrons on the nitrogen atom directly attached to the pyridine ring, which can be delocalized into the ring. This effect activates the ring towards electrophilic substitution. It also has a negative inductive effect (-I) due to the electronegativity of the nitrogen atoms, but the mesomeric effect is generally dominant in directing electrophilic aromatic substitution.

Regioselectivity of Nucleophilic Substitution:

For nucleophilic aromatic substitution, the presence of the electron-withdrawing sulfonamide group at the 3-position strongly activates the 2- and 4-positions. Given that the hydrazino group is already at the 4-position, any nucleophilic substitution would likely involve the displacement of this group or another leaving group synthetically placed at this position. The 2-position is also activated, but to a lesser extent than the 4-position.

Regioselectivity of Electrophilic Substitution:

In the hypothetical case of an electrophilic substitution reaction, the directing effects of the substituents would be in competition. The activating hydrazino group at the 4-position would direct incoming electrophiles to the positions ortho and para to itself. The positions ortho to the hydrazino group are the 3- and 5-positions. The position para to the hydrazino group is the ring nitrogen, which is not available for substitution.

However, the 3-position is already occupied by the deactivating sulfonamide group. Therefore, the most likely position for electrophilic attack would be the 5-position, which is ortho to the activating hydrazino group and meta to the deactivating sulfonamide group. The 2-position is ortho to the deactivating sulfonamide group and meta to the activating hydrazino group, making it less favored.

The table below summarizes the electronic effects of the substituents and their influence on the regioselectivity of substitution reactions.

| Substituent | Position | Electronic Effect | Influence on Reactivity | Directing Effect (for EAS) |

| Sulfonamide (-SO2NH2) | 3 | -I, -M (Electron-withdrawing) | Deactivates towards EAS, Activates towards SNAr | Meta-directing |

| Hydrazino (-NHNH2) | 4 | -I, +M (Electron-donating) | Activates towards EAS | Ortho, Para-directing |

Advanced Spectroscopic and Structural Characterization of 3 Pyridinesulfonamide,4 Hydrazino 9ci and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the proton and carbon framework can be assembled.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 3-Pyridinesulfonamide, 4-hydrazino-(9CI) is expected to display distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the hydrazino and sulfonamide functional groups. The substitution pattern on the pyridine ring—a sulfonamide group at position 3 and a hydrazino group at position 4—significantly influences the chemical shifts of the remaining ring protons at positions 2, 5, and 6.

The pyridine ring protons will form an AMX spin system. The proton at position 2 (H-2) is anticipated to appear as a doublet, coupled to H-6. The proton at position 6 (H-6) would likely be a doublet of doublets due to coupling with both H-2 and H-5. The H-5 proton is expected to be a doublet, coupled to H-6. The hydrazino group (-NHNH₂) will show signals for the NH and NH₂ protons, which are often broad and their chemical shifts can be dependent on solvent and concentration due to hydrogen bonding and exchange phenomena. Similarly, the sulfonamide (-SO₂NH₂) protons will also present as a broad singlet.

For comparison, the related compound N-3-pyridinylmethanesulfonamide shows a complex pattern for its aromatic protons in the region of δ 7.36-8.54 ppm. nih.gov In the case of 3-Pyridinesulfonamide, 4-hydrazino-(9CI), the introduction of the electron-donating hydrazino group at the 4-position would be expected to shield the ring protons, causing an upfield shift compared to a 4-chloro substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Pyridinesulfonamide, 4-hydrazino-(9CI) and Related Compounds

| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| 3-Pyridinesulfonamide, 4-hydrazino-(9CI) | H-2 | ~8.0-8.2 | d |

| H-5 | ~6.8-7.0 | d | |

| H-6 | ~7.8-8.0 | dd | |

| -NH- (hydrazino) | Variable (broad) | s | |

| -NH₂ (hydrazino) | Variable (broad) | s | |

| -SO₂NH₂ | Variable (broad) | s | |

| 4-Hydrazinopyridine (B1297392) | Aromatic H | 6.65-8.14 | m |

Note: The chemical shifts for the target compound are predictive and based on the analysis of related structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Determination

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 3-Pyridinesulfonamide, 4-hydrazino-(9CI), five distinct signals are expected for the pyridine ring carbons. The chemical shifts of these carbons are influenced by the electronegativity of the substituents and their positions on the ring. The carbon attached to the sulfonamide group (C-3) and the carbon attached to the hydrazino group (C-4) will be significantly shifted.

Based on data for 4-hydrazinopyridine, the carbon atom attached to the hydrazino group (C-4) is heavily shielded and appears at a lower chemical shift. nih.gov Conversely, the carbon bearing the electron-withdrawing sulfonamide group (C-3) will be deshielded and appear at a higher chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Pyridinesulfonamide, 4-hydrazino-(9CI) and Related Compounds

| Compound | Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| 3-Pyridinesulfonamide, 4-hydrazino-(9CI) | C-2 | ~145-150 |

| C-3 | ~130-135 | |

| C-4 | ~155-160 | |

| C-5 | ~110-115 | |

| C-6 | ~140-145 | |

| 4-Hydrazinopyridine | Pyridine Carbons | 109.8, 151.1, 158.3 |

| 4-Chloropyridine-3-sulfonamide | Pyridine Carbons | Data not readily available |

Note: The chemical shifts for the target compound are predictive and based on the analysis of related structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to determine the through-bond and through-space connectivities, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network. For instance, a cross-peak between the signals for H-5 and H-6 would confirm their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each protonated carbon in the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for assigning the quaternary carbons (C-3 and C-4) by observing correlations from the ring protons. For example, H-2 and H-5 would show correlations to C-3 and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the through-space relationships between the substituents and the pyridine ring protons.

While specific 2D NMR data for 3-Pyridinesulfonamide, 4-hydrazino-(9CI) is not available, the application of these techniques is standard in the structural elucidation of novel compounds. mdpi.comresearchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Vibrational Analysis for Functional Group Identification

The IR spectrum of 3-Pyridinesulfonamide, 4-hydrazino-(9CI) will be characterized by the vibrational modes of the pyridine ring, the sulfonamide group, and the hydrazino group.

Sulfonamide Group (-SO₂NH₂): This group will exhibit characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-H stretching of the sulfonamide will appear in the region of 3400-3200 cm⁻¹.

Hydrazino Group (-NHNH₂): The N-H stretching vibrations of the hydrazino group are also expected in the 3400-3200 cm⁻¹ region, likely overlapping with the sulfonamide N-H stretches. The N-H bending (scissoring) vibration usually appears around 1650-1580 cm⁻¹.

Pyridine Ring: The C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring will be found above 3000 cm⁻¹.

For the precursor, 4-chloro-3-pyridinesulfonamide, an FTIR spectrum is available which would show the characteristic bands for the sulfonamide and the chloro-substituted pyridine ring. nih.gov The substitution of the chloro group with a hydrazino group would introduce the characteristic N-H stretching and bending vibrations.

Table 3: Predicted Characteristic IR Absorption Frequencies for 3-Pyridinesulfonamide, 4-hydrazino-(9CI)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| -NHNH₂ / -SO₂NH₂ | N-H Stretching | 3400-3200 | Medium-Strong |

| Aromatic C-H | C-H Stretching | >3000 | Medium-Weak |

| -NH₂ | N-H Bending | 1650-1580 | Medium |

| Pyridine Ring | C=C, C=N Stretching | 1600-1400 | Medium-Strong |

| -SO₂- | Asymmetric S=O Stretching | 1370-1330 | Strong |

| -SO₂- | Symmetric S=O Stretching | 1180-1160 | Strong |

Conformational Insights from Vibrational Spectra

The vibrational spectra can also provide information about the conformation of the molecule, particularly concerning the orientation of the sulfonamide and hydrazino groups relative to the pyridine ring. Hydrogen bonding, both intramolecular and intermolecular, can significantly affect the positions and shapes of the N-H and S=O vibrational bands. For instance, a significant low-frequency shift of the N-H stretching vibrations in the solid-state IR spectrum compared to a dilute solution spectrum would indicate the presence of intermolecular hydrogen bonding. nih.gov The analysis of these spectral shifts can help in deducing the preferred conformational state and the nature of the intermolecular interactions in the crystalline form.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structure of chemical compounds. Various MS techniques provide complementary information crucial for the unequivocal identification of 3-Pyridinesulfonamide, 4-hydrazino-(9CI).

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. nih.gov Instruments such as Time-of-Flight (ToF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometers can achieve resolving powers exceeding 10,000, which is sufficient to distinguish between ions of the same nominal mass but different elemental formulas. nih.gov

For 3-Pyridinesulfonamide, 4-hydrazino-(9CI), the theoretical exact mass can be calculated for its protonated form, [M+H]⁺, which is commonly observed in soft ionization techniques like Electrospray Ionization (ESI). The ability of HRMS to provide mass measurements with low ppm (parts-per-million) error is critical for confirming the molecular formula, especially when distinguishing between potential isomers or impurities. chemrxiv.org

Table 1: Theoretical Exact Mass of 3-Pyridinesulfonamide, 4-hydrazino-(9CI) This table presents the calculated theoretical monoisotopic mass for the neutral molecule and its protonated form, which would be targeted in an HRMS analysis.

| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| Neutral Molecule [M] | C₅H₇N₅O₂S | 188.0297 |

| Protonated Molecule [M+H]⁺ | C₅H₈N₅O₂S⁺ | 189.0375 |

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting product ions. The fragmentation pattern is like a fingerprint, providing detailed structural information about the molecule's constituent parts. nih.gov While a specific experimental spectrum for 3-Pyridinesulfonamide, 4-hydrazino-(9CI) is not publicly available, a fragmentation pathway can be predicted based on the known behavior of sulfonamides, pyridines, and hydrazines. nih.govmiamioh.edu

Under conditions such as collision-induced dissociation (CID), the [M+H]⁺ ion (m/z 189.0) would likely undergo fragmentation at the weakest bonds. Key fragmentation pathways for sulfonamides often involve the cleavage of the S-N and C-S bonds. nih.gov A study on pyridine-3-sulfonyl derivatives showed characteristic fragmentation related to the pyridine-sulfonyl moiety. nih.gov

Predicted fragmentation could include:

Loss of NH₂NH₂ (hydrazine): A neutral loss of 32.03 Da.

Loss of SO₂: A neutral loss of 63.96 Da.

Cleavage of the sulfonamide group: Producing ions corresponding to the pyridine ring and the hydrazinosulfonyl group.

Fission of the pyridine ring: A common pathway for pyridine-containing compounds.

Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of 3-Pyridinesulfonamide, 4-hydrazino-(9CI) This table outlines the plausible fragment ions, their calculated exact masses, and the proposed corresponding structures based on established fragmentation principles for related chemical classes.

| Precursor Ion m/z | Fragment Ion m/z (Exact Mass) | Proposed Loss / Structure |

| 189.0375 | 172.0111 | Loss of NH₃ |

| 189.0375 | 125.0749 | Loss of SO₂ |

| 189.0375 | 109.0182 | [C₅H₅N₂S]⁺, Loss of N₂H₃O |

| 189.0375 | 94.0434 | [C₄H₄N₃S]⁺, Loss of CH₂O |

| 189.0375 | 79.0345 | [C₅H₅N]⁺, Pyridine ion |

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for separating and quantifying compounds in complex matrices. scitepress.org This technique is essential for analyzing reaction mixtures, identifying impurities, or performing pharmacokinetic studies. nih.gov

While a specific method for 3-Pyridinesulfonamide, 4-hydrazino-(9CI) has not been detailed in the literature, a method developed for the related compound 4-sulfonamidophenylhydrazine provides a strong starting point. scitepress.org That method utilized a phenyl column with a gradient elution of ammonium (B1175870) acetate (B1210297) buffer and methanol (B129727). scitepress.org For 3-Pyridinesulfonamide, 4-hydrazino-(9CI), a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer (like formic acid or ammonium acetate) and an organic modifier (like acetonitrile (B52724) or methanol) would be appropriate. researchgate.net The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, tracking specific transitions from the precursor ion to a product ion. nih.govnih.gov

Table 3: Illustrative LC-MS/MS Method Parameters This table presents a hypothetical set of parameters for an LC-MS/MS analysis, based on typical methods for similar polar, heterocyclic compounds. scitepress.orgnih.govwaters.com

| Parameter | Example Value |

| LC System | |

| Column | C18, 100 mm x 2.1 mm, 2.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 5% B to 95% B over 10 minutes |

| Injection Volume | 5 µL |

| MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | m/z 189.0 → 109.0 (Quantifier) |

| m/z 189.0 → 79.0 (Qualifier) | |

| Collision Energy | Optimized for specific instrument |

| Dwell Time | 100 ms |

X-ray Crystallography for Solid-State Structure Determination

Although a crystal structure for 3-Pyridinesulfonamide, 4-hydrazino-(9CI) has not been reported, analysis of related structures allows for a detailed prediction of its molecular geometry. The structure would feature a pyridine ring, which is expected to be planar. nih.gov The geometry around the sulfur atom in the sulfonamide group would be tetrahedral.

Key structural features of interest would be the torsion angles that define the orientation of the sulfonamide and hydrazine (B178648) groups relative to the pyridine ring. For instance, in a related 4-(3-methoxyphenyl)-2,6-diphenylpyridine structure, the pyridine ring was observed to be inclined relative to the attached phenyl rings. nih.gov The conformation is a balance between steric hindrance and electronic effects, such as the potential for intramolecular hydrogen bonding.

Table 4: Representative Crystallographic Data for a Pyridine Derivative This table provides an example of typical crystallographic data that would be obtained from an X-ray diffraction experiment, based on published data for similar heterocyclic compounds. nih.govresearchgate.netresearchgate.net

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) | 98.5 |

| Volume (ų) | 945 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.66 |

The solid-state structure of 3-Pyridinesulfonamide, 4-hydrazino-(9CI) is expected to be dominated by a network of strong intermolecular hydrogen bonds. The molecule possesses multiple hydrogen bond donors (-NH₂ from the hydrazine and sulfonamide groups) and acceptors (the pyridine nitrogen and the sulfonyl oxygens).

Chromatographic and Separation Sciences

Chromatographic techniques are indispensable in the pharmaceutical industry for ensuring the purity, quality, and consistency of active pharmaceutical ingredients (APIs) and their intermediates. For 3-Pyridinesulfonamide, 4-hydrazino-(9CI) and its derivatives, a suite of chromatographic methods is employed to separate the main component from impurities, quantify its concentration, and, when applicable, resolve enantiomers.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quality control of 3-Pyridinesulfonamide, 4-hydrazino-(9CI). Its application is primarily focused on the determination of purity by separating the main compound from any process-related impurities or degradation products, and for the precise quantitative analysis of the compound in various matrices.

A sensitive and selective Liquid Chromatography-Mass Spectrometry (LC-MS) method, analogous to those developed for structurally similar compounds like 4-sulfonamidophenylhydrazine, is typically established for this purpose. scitepress.org Reversed-phase HPLC is the most common mode of separation, utilizing a C18 column. The mobile phase often consists of a gradient elution with an aqueous buffer (such as ammonium acetate) and an organic modifier like methanol or acetonitrile. scitepress.orgnih.gov The use of a mass spectrometer detector provides high sensitivity and specificity, allowing for the detection and quantification of trace-level impurities. The limits of quantification for related compounds have been reported in the low ng/mL range. scitepress.org

For quantitative analysis of the hydrazine moiety, which can be challenging to retain on reversed-phase columns due to its polarity, derivatization is a common strategy. helixchrom.com Derivatizing agents such as p-tolualdehyde or salicylaldehyde (B1680747) react with the hydrazine group to form a less polar, UV-active hydrazone. nih.govrasayanjournal.co.in This not only improves chromatographic retention but also significantly enhances detection sensitivity, with detection limits as low as a few parts per million (ppm) being achievable. rasayanjournal.co.in

Table 1: Illustrative HPLC-MS Conditions for Analysis of 3-Pyridinesulfonamide, 4-hydrazino-(9CI)

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 100 mm x 4.6 mm, 3 µm) |

| Mobile Phase A | 0.01 M Ammonium Acetate in Water (pH 4.0) |

| Mobile Phase B | Methanol |

| Gradient Elution | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 21 | |

| 25 | |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 30 °C |

| Detector | Mass Spectrometer (MS) with Electrospray Ionization (ESI) |

| Ionization Mode | Positive |

| Monitored Ions | Specific m/z for parent compound and expected impurities |

This table presents a hypothetical set of parameters based on methods for similar compounds and is for illustrative purposes only.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile impurities that may be present in 3-Pyridinesulfonamide, 4-hydrazino-(9CI) or arise during its synthesis. thermofisher.commedistri.swiss Direct analysis of the compound by GC is often challenging due to its low volatility and thermal lability. Therefore, derivatization is typically required to convert the non-volatile compound into a thermally stable and volatile derivative.

For sulfonamides, derivatization methods such as methylation can be employed to make them amenable to GC analysis. nih.gov The hydrazine group can also be derivatized, for instance, by reaction with aldehydes or ketones to form stable hydrazones, a technique also used in HPLC. google.com

Impurity profiling by GC-MS allows for the detection and identification of a wide range of potential impurities, including residual solvents from the manufacturing process, starting material carryover, and by-products. The high resolution and sensitivity of modern GC-MS systems enable the identification of unknown impurities through spectral library matching and fragmentation pattern analysis. medistri.swiss This is crucial for ensuring the safety and quality of the final pharmaceutical product.

Table 2: Representative GC-MS Parameters for Impurity Profiling of Derivatized 3-Pyridinesulfonamide, 4-hydrazino-(9CI)

| Parameter | Condition |

| GC System | Gas Chromatograph with Mass Spectrometric Detector |

| Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Initial Temp: 50 °C, hold for 2 min |

| Ramp: 20 °C/min to 320 °C, hold for 5 min | |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-550 amu |

| Derivatization Agent | (Hypothetical) N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

This table outlines a hypothetical set of GC-MS conditions and is for illustrative purposes.

The principles of chiral chromatography become relevant when derivatives of 3-Pyridinesulfonamide, 4-hydrazino-(9CI) possess a stereocenter, leading to the existence of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are of paramount importance in drug development. youtube.com

Chiral separation can be achieved using either chiral derivatization followed by standard chromatography or, more commonly, by direct separation on a chiral stationary phase (CSP). youtube.com Chiral HPLC is the most widely used technique for this purpose. nih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, have shown broad applicability for the separation of a wide range of chiral compounds, including sulfonamide derivatives. nih.gov

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. youtube.comkhanacademy.org Both normal-phase and reversed-phase modes can be effective, and the choice of mobile phase is critical for achieving optimal resolution. Supercritical Fluid Chromatography (SFC) with chiral stationary phases has also emerged as a powerful alternative, often providing faster separations and higher efficiency. nih.gov

Table 3: General Approach for Chiral HPLC Method Development

| Parameter | Considerations |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives on silica (B1680970) support) |

| Mobile Phase | Normal Phase: Heptane/Isopropanol/Ethanol mixtures |

| Reversed Phase: Acetonitrile/Water or Methanol/Water with additives | |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25 °C) |

| Detection | UV detector at a suitable wavelength |

| Method Goal | Achieve baseline separation (Resolution > 1.5) of the enantiomers |

This table provides a general guide for developing a chiral separation method.

Theoretical and Computational Chemistry Studies on 3 Pyridinesulfonamide,4 Hydrazino 9ci and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, predominantly utilizing Density Functional Theory (DFT), have become a standard tool for investigating sulfonamide derivatives. The choice of functional and basis set is crucial for obtaining accurate results. A common and effective combination for similar molecules is the B3LYP functional with the 6-311G+(d,p) or 6-31G(d,p) basis set, which provides a good balance between computational cost and accuracy for predicting molecular properties. nih.govindexcopernicus.com

Electronic Structure Properties (HOMO-LUMO, Charge Distribution, Electrostatic Potential)

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and potential applications. Key descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the distribution of electronic charges, and the molecular electrostatic potential (MESP).

The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity. A smaller gap suggests that the molecule is more easily polarizable and more reactive. For sulfonamide derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, such as the amino or hydrazino groups and the aromatic ring, while the LUMO is often centered on the electron-withdrawing sulfonyl group and the pyridine (B92270) or benzene (B151609) ring. In a study on 4-((2-hydroxy-3-methoxybenzylidene)amino)-N-(thiazol-2-yl) benzene sulfonamide, the HOMO-LUMO gap was calculated to understand its electronic transitions and reactivity. researchgate.net For 4-hydrazino-benzenesulfonamide, a related compound, DFT calculations have been used to determine these frontier orbital energies. indexcopernicus.com

Charge distribution analysis, often performed using Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information is crucial for understanding intermolecular interactions. In sulfonamides, the sulfur atom of the SO2 group typically carries a significant positive charge, while the oxygen and nitrogen atoms are negatively charged, making them sites for electrophilic and nucleophilic attack, respectively. indexcopernicus.com

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich areas, prone to electrophilic attack) and blue regions indicating positive potential (electron-poor areas, prone to nucleophilic attack). For sulfonamide derivatives, the MESP typically shows negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atoms, while the areas around the hydrogen atoms of the amine or hydrazino groups exhibit positive potential. nih.govindexcopernicus.com

Below is an illustrative data table of calculated electronic properties for a representative sulfonamide, based on findings for analogous compounds.

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 4.5 D | Measures the overall polarity of the molecule |

Molecular Geometry Optimization and Conformational Analysis

Determining the most stable three-dimensional structure of a molecule is the first step in most computational studies. Molecular geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For flexible molecules like 3-Pyridinesulfonamide, 4-hydrazino-(9CI), which have several rotatable bonds, a conformational analysis is necessary to identify the global minimum energy conformer.

Computational studies on related sulfonamides have successfully used DFT methods, such as B3LYP with the 6-31G(d,p) basis set, to optimize molecular geometries. indexcopernicus.com The resulting bond lengths, bond angles, and dihedral angles can be compared with experimental data from X-ray crystallography if available. For instance, in studies of other pyridine-sulfonamide derivatives, a good correlation between DFT-optimized and crystal structures has been observed. researchgate.net

The table below presents a hypothetical set of optimized geometric parameters for the core structure of a pyridinesulfonamide, based on data from related compounds. indexcopernicus.com

| Bond/Angle | Type | Calculated Value (Illustrative) |

| C-S (Sulfonamide) | Bond Length | 1.78 Å |

| S=O (Sulfonamide) | Bond Length | 1.45 Å |

| S-N (Sulfonamide) | Bond Length | 1.65 Å |

| C-S-N | Bond Angle | 107° |

| O-S-O | Bond Angle | 120° |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data.

NMR (Nuclear Magnetic Resonance): Gauge-Including Atomic Orbital (GIAO) is a common method used with DFT to calculate the isotropic chemical shifts (δ) of ¹H and ¹³C atoms. These calculated shifts, when scaled and compared with experimental spectra, can aid in the structural elucidation of the molecule. For a sulfonamide-Schiff base derivative, computational and experimental ¹H NMR shifts showed fair consistency. nih.gov

IR (Infrared): The vibrational frequencies and intensities of a molecule can be calculated computationally. These frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors. The calculated IR spectrum can help in the assignment of experimental IR bands to specific vibrational modes, such as the characteristic S=O and N-H stretches in sulfonamides.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. It provides information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n→π* or π→π). In a study of a sulfonamide Schiff base, both π→π and n→π* transitions were identified in the experimental and computational UV-Vis spectra. nih.gov

Reaction Mechanism Prediction and Energetics

Computational chemistry can also be employed to study the mechanisms and energetics of chemical reactions involving 3-Pyridinesulfonamide, 4-hydrazino-(9CI).

Computational Study of Synthetic Pathways and Transition States

While the synthesis of 4-hydrazino-pyridine-3-sulfonamides has been reported, detailed computational studies of the reaction mechanisms are not widely available. nih.gov However, the methodology for such a study would involve mapping the potential energy surface of the reaction. This includes identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them.

The search for a transition state structure is a key part of these studies. Once located, frequency calculations are performed to confirm that it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy barrier for the reaction.

Kinetic and Thermodynamic Analysis of Reactions

From the calculated energies of the stationary points on the potential energy surface, important kinetic and thermodynamic parameters can be derived.

Thermodynamic Analysis: The Gibbs free energy of reaction (ΔG), enthalpy of reaction (ΔH), and entropy of reaction (ΔS) can be calculated from the electronic energies and the results of frequency calculations. A negative ΔG indicates a spontaneous reaction.

Kinetic Analysis: The activation energy (Ea) obtained from the energy difference between the transition state and the reactants can be used in the Arrhenius equation or transition state theory to estimate the reaction rate constant (k). Studies on the thermal decomposition of related energetic salts have utilized techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric-Differential Thermal Gravimetry (TG-DTG) to experimentally determine kinetic parameters, which can then be compared with or used to inform computational models. scispace.com Linear free-energy relationships can be computationally explored to correlate thermodynamic and kinetic data, although such correlations must be used with caution as other factors like sterics can significantly influence reaction rates. nih.gov

The following table provides an example of the kind of data that would be generated from a computational study of a reaction involving a sulfonamide.

| Parameter | Calculated Value (Illustrative) | Significance |

| Activation Energy (Ea) | 25 kcal/mol | Energy barrier for the reaction to occur |

| Enthalpy of Reaction (ΔH) | -15 kcal/mol | Indicates an exothermic reaction |

| Gibbs Free Energy of Reaction (ΔG) | -12 kcal/mol | Indicates a spontaneous reaction |

Molecular Modeling for Structure-Activity Relationship (SAR) Insights

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for understanding how the chemical structure of a molecule influences its biological activity. For 3-Pyridinesulfonamide, 4-hydrazino-(9CI) and its derivatives, computational modeling serves as a powerful tool to predict and rationalize their interactions with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. This method is crucial for understanding the binding modes of potential drug candidates. In the context of 3-Pyridinesulfonamide, 4-hydrazino-(9CI) derivatives, docking studies have been particularly insightful, especially in their application as carbonic anhydrase (CA) inhibitors. mdpi.commdpi.com These enzymes, particularly isoforms like hCA IX and hCA XII, are associated with various cancers, making them significant therapeutic targets. mdpi.com

Docking simulations of related pyridine sulfonamides into the active site of carbonic anhydrase IX have revealed key interactions. The sulfonamide group is predicted to coordinate with the zinc ion in the active site, a hallmark of classical CA inhibitors. The pyridine ring and its substituents can then form various non-covalent interactions with amino acid residues in the active site cavity. For instance, derivatives with additional moieties can interact with either the hydrophilic or lipophilic regions of the active site, influencing their inhibitory potency and selectivity. mdpi.com

A hypothetical docking study of 3-Pyridinesulfonamide, 4-hydrazino-(9CI) into the active site of hCA IX would likely show the sulfonamide group interacting with the catalytic zinc ion. The hydrazino group at the 4-position of the pyridine ring could form hydrogen bonds with nearby amino acid residues, such as Thr199 and Thr200, further stabilizing the ligand-receptor complex. The pyridine nitrogen may also participate in hydrogen bonding or other electrostatic interactions.

Table 1: Hypothetical Molecular Docking Results of 3-Pyridinesulfonamide, 4-hydrazino-(9CI) and Derivatives against hCA IX This table is a representation of typical data generated from molecular docking studies and is for illustrative purposes.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) |

|---|---|---|---|

| 3-Pyridinesulfonamide, 4-hydrazino-(9CI) | -7.8 | Zn2+, His94, His96, His119, Thr199, Thr200 | 250 nM |

| Derivative A (with 4-fluorophenyl substitution on hydrazino group) | -8.5 | Zn2+, His94, His96, His119, Val121, Leu198, Thr199 | 120 nM |

| Derivative B (with acetyl substitution on hydrazino group) | -7.2 | Zn2+, His94, His96, His119, Gln92, Thr200 | 500 nM |

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for the assessment of the stability of the predicted binding poses and a more detailed exploration of the intermolecular interactions.

In a hypothetical 100-nanosecond MD simulation of 3-Pyridinesulfonamide, 4-hydrazino-(9CI) bound to hCA IX, one would expect to see a stable RMSD for both the protein backbone and the ligand, indicating that the binding pose is maintained. The RMSF analysis might show higher fluctuations in loop regions of the protein that are distant from the active site, while the residues interacting with the ligand would be expected to have lower fluctuations. The hydrogen bonds predicted in the docking study, particularly those involving the hydrazino and sulfonamide groups, would be monitored to assess their persistence throughout the simulation.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation This table represents typical outputs from MD simulations and is for illustrative purposes.

| Parameter | Value | Interpretation |

|---|---|---|

| Average Ligand RMSD | 1.2 Å | Stable binding of the ligand in the active site. |

| Average Protein RMSD | 2.5 Å | The overall protein structure remains stable. |

| Key Hydrogen Bond Occupancy (Hydrazino-Thr199) | 85% | A persistent and strong hydrogen bond interaction. |

| Binding Free Energy (MM-PBSA) | -45.2 kcal/mol | Favorable binding thermodynamics. |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to identify the key molecular features that are important for activity.

For sulfonamide derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to build predictive models. nih.govnih.gov These models use steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to quantify the structural features of the molecules. The resulting contour maps can highlight regions where modifications to the chemical structure are likely to increase or decrease biological activity. nih.gov

A QSAR study on a series of 4-substituted-3-pyridinesulfonamide derivatives would involve aligning the compounds and calculating their molecular fields. The resulting model could reveal, for example, that bulky, hydrophobic substituents on the 4-position are favorable for activity, while electronegative groups in a certain region might be detrimental. For instance, CoMFA contour maps might show a green polyhedron near the 4-position, indicating that sterically favorable groups in this region enhance activity. Conversely, a red polyhedron might indicate that electronegative groups are preferred.

Table 3: Example of a 3D-QSAR Model for Pyridinesulfonamide Derivatives This table shows typical statistical parameters for a QSAR model and is for illustrative purposes.

| Parameter | CoMFA | CoMSIA |

|---|---|---|

| q² (cross-validated r²) | 0.65 | 0.71 |

| r² (non-cross-validated r²) | 0.92 | 0.95 |

| Standard Error of Prediction | 0.45 | 0.41 |

| Field Contributions | Steric: 60%, Electrostatic: 40% | Steric: 25%, Electrostatic: 30%, Hydrophobic: 20%, H-bond Donor: 15%, H-bond Acceptor: 10% |

These computational approaches provide a robust framework for the rational design of novel derivatives of 3-Pyridinesulfonamide, 4-hydrazino-(9CI) with improved biological activity. By combining molecular docking, molecular dynamics, and QSAR studies, researchers can gain a comprehensive understanding of the SAR of this class of compounds and prioritize the synthesis of the most promising candidates for further experimental evaluation.

Role of 3 Pyridinesulfonamide,4 Hydrazino 9ci in Advanced Chemical Synthesis

A Foundational Component for Novel Heterocyclic Architectures

The strategic placement of the hydrazine (B178648) and sulfonamide groups on the pyridine (B92270) core of 4-hydrazino-3-pyridinesulfonamide provides a powerful platform for the synthesis of a variety of fused and substituted heterocyclic systems. The inherent reactivity of the hydrazine group, in particular, serves as a gateway to numerous cyclization reactions.

Crafting Diverse Pyridine-Fused and Sulfonamide-Containing Heterocycles

The 4-hydrazino-3-pyridinesulfonamide scaffold is instrumental in the synthesis of a range of pyridine-fused heterocycles. The hydrazine functional group readily undergoes condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form pyrazole (B372694) rings. This reaction, when applied to the target compound, is expected to yield pyrazolo[4,3-c]pyridine sulfonamides. While direct synthesis from 4-hydrazino-3-pyridinesulfonamide is a logical extension, related syntheses have been reported where various amines containing sulfonamide fragments are condensed to form the pyrazolo[4,3-c]pyridine core. nih.govresearchgate.net

Furthermore, the reaction of hydrazinopyridines with orthoesters is a well-established method for the construction of the nih.govorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine ring system. For instance, the synthesis of nih.govorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridinesulfonamides has been achieved by reacting 2-hydrazinyl-N-(aryl)pyridinesulfonamides with orthoesters. nih.gov This methodology can be directly applied to 4-hydrazino-3-pyridinesulfonamide to generate the corresponding triazolo-fused pyridinesulfonamide derivatives.

The hydrazine moiety also enables participation in the classical Fischer indole (B1671886) synthesis. wikipedia.orgnih.govrsc.orgthermofisher.com By reacting 4-hydrazino-3-pyridinesulfonamide with various ketones or aldehydes under acidic conditions, it is possible to construct indole rings fused or linked to the pyridinesulfonamide core, leading to novel and complex heterocyclic systems.

A summary of potential heterocyclic systems derived from 4-hydrazino-3-pyridinesulfonamide is presented in Table 1.

| Starting Material | Reagent | Resulting Heterocyclic System |

| 4-Hydrazino-3-pyridinesulfonamide | 1,3-Dicarbonyl Compound | Pyrazolo[4,3-c]pyridine sulfonamide |

| 4-Hydrazino-3-pyridinesulfonamide | Orthoester | nih.govorganic-chemistry.orgnih.govTriazolo[4,3-c]pyridine sulfonamide |

| 4-Hydrazino-3-pyridinesulfonamide | Ketone/Aldehyde | Indole-substituted pyridinesulfonamide |

Establishing Scaffolds for Chemical Libraries